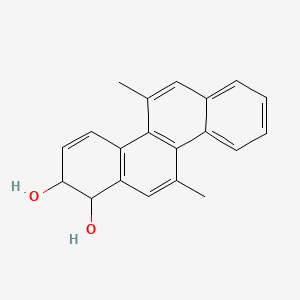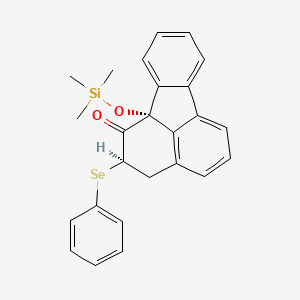
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one is a synthetic organic compound that features a pyrrolidine ring attached to a butenone structure with three chlorine atoms
Méthodes De Préparation
The synthesis of 1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a trichlorobutenone precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(pyrrolidin-1-yl)butan-1-ol: This compound features a pyrrolidine ring attached to a butanol structure and is used in various chemical syntheses.
4-(pyrrolidin-1-yl)butan-1-amine: This compound has a similar structure but with an amine group instead of a ketone, and it is used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its trichlorobutenone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
83124-97-4 |
|---|---|
Formule moléculaire |
C8H10Cl3NO |
Poids moléculaire |
242.5 g/mol |
Nom IUPAC |
1,1,1-trichloro-4-pyrrolidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H10Cl3NO/c9-8(10,11)7(13)3-6-12-4-1-2-5-12/h3,6H,1-2,4-5H2 |
Clé InChI |
YFGOHGUFUNMIAH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C=CC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




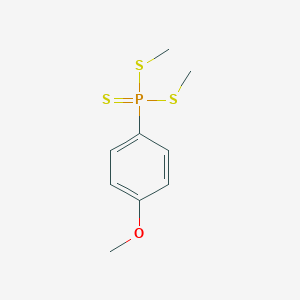
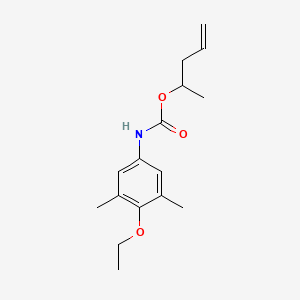
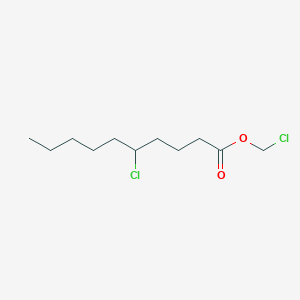
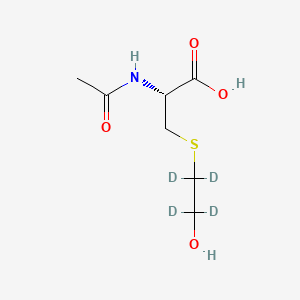
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
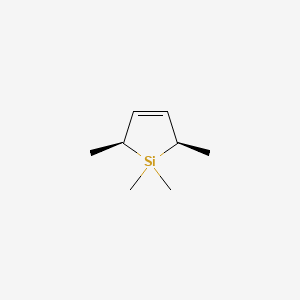
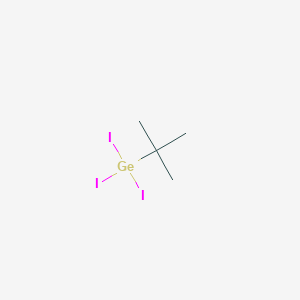

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

